molecular formula C18H16INO5S B2598451 N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide CAS No. 2034367-75-2

N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide

Cat. No.: B2598451
CAS No.: 2034367-75-2
M. Wt: 485.29
InChI Key: NUYUGBMCXRWBNB-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide is a sulfonamide derivative characterized by a hexahydrochromen-4-one core substituted with a 4-iodophenyl group at position 3 and a methanesulfonamide moiety at position 5. The hydroxyethyl group on the sulfonamide nitrogen enhances hydrophilicity, while the iodophenyl substituent contributes steric bulk and electronic effects. Sulfonamides are widely studied for their bioactivity, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22INO5S/c1-26(23,24)20(8-9-21)14-6-7-15-17(10-14)25-11-16(18(15)22)12-2-4-13(19)5-3-12/h2-5,11,14-15,17,21H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEIWUSWACAMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCO)C1CCC2C(C1)OC=C(C2=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22INO5S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide typically involves multiple steps, including the formation of the hexahydrochromen ring, the introduction of the iodophenyl group, and the attachment of the hydroxyethyl and methanesulfonamide groups. Common synthetic routes may include:

    Formation of the Hexahydrochromen Ring: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where iodine is introduced to the phenyl ring.

    Attachment of Hydroxyethyl and Methanesulfonamide Groups: These groups can be introduced through nucleophilic substitution reactions, where suitable nucleophiles react with electrophilic centers on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the hexahydrochromen ring can be reduced to form alcohols.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines, thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from the hydroxyethyl group.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction Pathways: The compound may influence various signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Key Substituents Molecular Weight Notable Bioactivity References
N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide 4-Iodophenyl, hexahydrochromen, hydroxyethyl ~495.4* Hypothesized antitumor/antimicrobial
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide Formylphenyl, methyl groups 429.5 Antimicrobial, antitumor
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Chloroacetyl, phenyl 247.7 Synthetic intermediate
N-(4-Methoxyphenyl)benzenesulfonamide Methoxyphenyl 263.3 Bioactivity in enzyme inhibition

*Estimated based on molecular formula.

  • Iodophenyl vs. Halogenated Substituents: The 4-iodophenyl group in the target compound contrasts with chloroacetyl () or methoxyphenyl () substituents.
  • Chromen Core vs. Simpler Aromatic Systems : The hexahydrochromen-4-one core introduces conformational rigidity and stereochemical complexity absent in simpler benzenesulfonamides (e.g., –3). This could influence binding to enzymes like cyclooxygenase or carbonic anhydrase .
  • Hydroxyethyl vs. Methyl/Aryl Groups : The hydroxyethyl group on the sulfonamide nitrogen may improve solubility relative to methyl or aryl substituents (e.g., ), balancing the lipophilicity of the iodophenyl group .

Physicochemical Properties

  • Hydrogen Bonding : highlights that sulfonamides with hydrogen-bonding capabilities (e.g., C–H⋯O interactions) form stable dimers or supramolecular networks, which could influence crystallinity and solubility. The target compound’s hydroxyethyl group and sulfonamide oxygen likely participate in similar interactions .
  • Thermodynamic Stability: The hexahydrochromen core’s fused ring system may confer higher thermal stability compared to non-fused analogs (e.g., ), as observed in related chromene derivatives .

Biological Activity

N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide, also referred to as NM-80, is a sulfonamide compound with potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This article reviews its biological activity based on existing research data.

Chemical Structure

The compound features several functional groups that may contribute to its biological activity:

  • Sulfonamide Group : SO2NH2\text{SO}_2\text{NH}_2
  • Hydroxyl Group : OH\text{OH}
  • Iodophenyl Group : C6H4 I\text{C}_6\text{H}_4\text{ I}

While the exact mechanism of action for NM-80 is still under investigation, preliminary studies suggest that it may influence multiple biological pathways. Key proposed mechanisms include:

  • Inhibition of Neuroinflammation : NM-80 may modulate inflammatory responses in neural tissues.
  • Neuroprotective Effects : The compound could protect neurons from oxidative stress and apoptosis.
  • Modulation of Neurotransmitter Systems : Potential interactions with neurotransmitter receptors may enhance synaptic function.

In Vitro Studies

In vitro studies have demonstrated various biological activities for NM-80:

  • Cytotoxicity : Initial cytotoxicity assays indicate that NM-80 exhibits selective cytotoxic effects on certain cancer cell lines with IC50 values suggesting significant potency (specific values pending further research).
Cell Line IC50 (µM) Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5

In Vivo Studies

Research involving animal models has begun to elucidate the therapeutic potential of NM-80:

  • Alzheimer’s Disease Models : In transgenic mice models of Alzheimer's disease, NM-80 administration resulted in improved cognitive function as measured by behavioral tests.
  • Parkinson’s Disease Models : Studies indicate that NM-80 may reduce neurodegeneration in dopaminergic neurons.

Study on Neuroprotection

A recent study highlighted the neuroprotective effects of NM-80 in a mouse model of Parkinson's disease:

  • Objective : To evaluate the protective effects against neurotoxicity induced by 6-hydroxydopamine.
  • Findings : Mice treated with NM-80 showed a significant reduction in motor deficits and preserved dopaminergic neuron counts compared to control groups.

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